Cas no 1260666-02-1 (1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine)

1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- AB73448
- AKOS014320832
- 3H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine
- 3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine
- CS-0284629
- 1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOL-2-AMINE
- EN300-1230869
- 1260666-02-1
- Pyrano[3,4-d]imidazol-2-amine, 3,4,6,7-tetrahydro-
- 1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine
-
- Inchi: 1S/C6H9N3O/c7-6-8-4-1-2-10-3-5(4)9-6/h1-3H2,(H3,7,8,9)
- InChI Key: RURXZFAARVJQJG-UHFFFAOYSA-N
- SMILES: O1CCC2=C(C1)NC(N)=N2
Computed Properties
- Exact Mass: 139.074561919g/mol
- Monoisotopic Mass: 139.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9Ų
- XLogP3: -0.5
Experimental Properties
- Density: 1.376±0.06 g/cm3(Predicted)
- Boiling Point: 430.7±37.0 °C(Predicted)
- pka: 14.81±0.20(Predicted)
1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1601207-2500mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95.0% | 2500mg |
$4771.0 | 2023-10-02 | |
1PlusChem | 1P0286XS-250mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 250mg |
$1552.00 | 2024-07-09 | |
1PlusChem | 1P0286XS-10g |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 10g |
$12996.00 | 2023-12-25 | |
Aaron | AR028764-250mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 250mg |
$1682.00 | 2025-02-15 | |
1PlusChem | 1P0286XS-5g |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 5g |
$8786.00 | 2024-07-09 | |
Enamine | EN300-1601207-5000mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95.0% | 5000mg |
$7058.0 | 2023-10-02 | |
Enamine | EN300-1601207-50mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95.0% | 50mg |
$646.0 | 2023-10-02 | |
Enamine | EN300-1601207-250mg |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95.0% | 250mg |
$1205.0 | 2023-10-02 | |
Enamine | EN300-1230869-0.5g |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 0.5g |
$1898.0 | 2023-06-08 | |
Enamine | EN300-1230869-1.0g |
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine |
1260666-02-1 | 95% | 1g |
$2433.0 | 2023-06-08 |
1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine Related Literature
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 1H,4H,6H,7H-pyrano3,4-dimidazol-2-amine
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine: A Comprehensive Overview
The compound with CAS No. 1260666-02-1, known as 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in various industries. In this article, we will delve into the properties, synthesis methods, and recent advancements related to this compound.
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine belongs to the class of heterocyclic compounds, which are characterized by their ring structures containing atoms other than carbon. The pyranoimidazole framework of this compound is particularly interesting due to its potential for forming stable complexes and its ability to participate in various chemical reactions. Recent studies have highlighted its role in the development of advanced materials and pharmaceuticals.
The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves a multi-step process that includes the formation of intermediate imidazole derivatives followed by cyclization reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. One such approach involves the use of microwave-assisted synthesis techniques, which have proven to significantly reduce reaction times while maintaining product quality.
One of the most promising applications of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine lies in its potential as a building block for constructing more complex molecular architectures. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for designing supramolecular assemblies and functional materials. Recent studies have demonstrated its utility in the creation of self-assembled monolayers and stimuli-responsive materials.
In addition to its structural versatility, 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has shown remarkable electronic properties that make it suitable for applications in optoelectronics. Its conjugated π-system enables efficient charge transport and light absorption characteristics. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Initial results indicate that incorporating this compound into device architectures can enhance their performance metrics such as luminous efficiency and power conversion efficiency.
The biological activity of 1H,4H,6H,7H-pyrano[3,d]imidazol-2-amine has also been a subject of intense research. Studies have revealed that this compound exhibits moderate anti-inflammatory and antioxidant properties. These findings suggest its potential as a lead compound for drug discovery efforts targeting chronic inflammatory diseases and oxidative stress-related conditions.
As with any novel compound entering the scientific landscape,1 H , 4 H , 6 H , 7 H - pyrano [ 3 , 4 - d ] imidazol - 2 - amine presents both opportunities and challenges. While its unique properties offer exciting possibilities for diverse applications , further research is required to fully understand its behavior under different conditions . Collaborative efforts between chemists , material scientists , and biologists will be crucial in unlocking the full potential of this compound .
In conclusion , CAS No . 1260666 - 02 - 1 or 1 H , 4 H , 6 H , 7 H - pyrano [ 3 , d ] imidazol - 2 - amine stands at the forefront of modern chemical research . With ongoing advancements in synthetic methods , characterization techniques , and application development , this compound is poised to make significant contributions across multiple disciplines . As researchers continue to explore its properties and capabilities , we can anticipate groundbreaking innovations that will shape the future of science and technology .
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